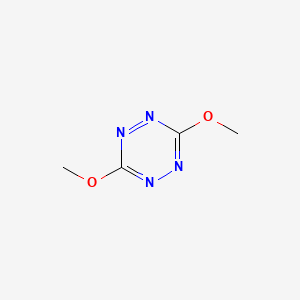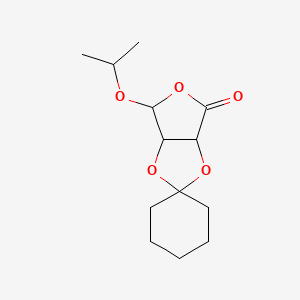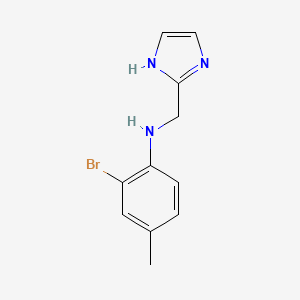
1,2,4,5-Tetrazine, 3,6-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine, 3,6-dimethoxy- is a heterocyclic compound containing a tetrazine ring with two methoxy groups at the 3 and 6 positions. This compound is known for its high reactivity and stability, making it a valuable component in various chemical reactions and applications. It is particularly noted for its role in bioorthogonal chemistry, where it is used in inverse electron demand Diels-Alder (iEDDA) reactions due to its excellent reactivity and stability .
Preparation Methods
The synthesis of 1,2,4,5-Tetrazine, 3,6-dimethoxy- typically involves multiple steps. One common method includes the nucleophilic addition of methoxy groups to a tetrazine precursor. The reaction conditions often involve the use of a base at room temperature, followed by nitration under ice-cold conditions . Industrial production methods may involve more scalable approaches such as microwave-assisted synthesis or solid-phase synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1,2,4,5-Tetrazine, 3,6-dimethoxy- undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in inverse electron demand Diels-Alder reactions with dienophiles, forming multi-substituted pyridazines.
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be used in further chemical transformations.
Common reagents used in these reactions include dienophiles like norbornene, bases for nucleophilic substitution, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are often highly functionalized heterocycles, which have applications in various fields .
Scientific Research Applications
1,2,4,5-Tetrazine, 3,6-dimethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 1,2,4,5-Tetrazine, 3,6-dimethoxy- exerts its effects is through its participation in inverse electron demand Diels-Alder reactions. This mechanism involves the interaction of the tetrazine ring with a dienophile, leading to the formation of a stable adduct. The molecular targets and pathways involved in these reactions are primarily related to the electron-deficient nature of the tetrazine ring, which facilitates the cycloaddition process .
Comparison with Similar Compounds
1,2,4,5-Tetrazine, 3,6-dimethoxy- can be compared with other similar compounds such as:
3,6-Diphenyl-1,2,4,5-tetrazine: This compound also participates in iEDDA reactions but has different reactivity and stability profiles due to the presence of phenyl groups instead of methoxy groups.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Known for its use in the preparation of metal complexes, this compound has distinct applications in coordination chemistry.
1,2,4,5-Tetrazines with alkyl or aryl substituents: These compounds exhibit varied reactivity and are used in different synthetic applications.
The uniqueness of 1,2,4,5-Tetrazine, 3,6-dimethoxy- lies in its high reactivity and stability, making it particularly suitable for bioorthogonal chemistry and other specialized applications .
Properties
CAS No. |
81930-31-6 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
3,6-dimethoxy-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4H6N4O2/c1-9-3-5-7-4(10-2)8-6-3/h1-2H3 |
InChI Key |
ZNSCYDLNMURTGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(N=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)
![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)

![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)


![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)






